molecular formula C24H26ClFN4O3S B4647210 N'-{(E)-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(ethylsulfonyl)piperidine-3-carbohydrazide

N'-{(E)-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(ethylsulfonyl)piperidine-3-carbohydrazide

Cat. No.: B4647210
M. Wt: 505.0 g/mol
InChI Key: OGOCYNAENMWLAV-UVHMKAGCSA-N
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Description

N’-{(E)-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(ethylsulfonyl)piperidine-3-carbohydrazide is a complex organic compound that features a combination of indole, piperidine, and carbohydrazide moieties

Properties

IUPAC Name

N-[(E)-[1-[(2-chloro-6-fluorophenyl)methyl]indol-3-yl]methylideneamino]-1-ethylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClFN4O3S/c1-2-34(32,33)30-12-6-7-17(15-30)24(31)28-27-13-18-14-29(23-11-4-3-8-19(18)23)16-20-21(25)9-5-10-22(20)26/h3-5,8-11,13-14,17H,2,6-7,12,15-16H2,1H3,(H,28,31)/b27-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOCYNAENMWLAV-UVHMKAGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NN=CC2=CN(C3=CC=CC=C32)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)N/N=C/C2=CN(C3=CC=CC=C32)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(ethylsulfonyl)piperidine-3-carbohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the piperidine and carbohydrazide groups. Key steps may include:

    Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Introduction of the Benzyl Group: The 2-chloro-6-fluorobenzyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Piperidine Ring: This can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Carbohydrazide Group: This step involves the reaction of the piperidine derivative with ethylsulfonyl hydrazide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(ethylsulfonyl)piperidine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

    Catalysts: Palladium or platinum catalysts may be used in certain reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-{(E)-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(ethylsulfonyl)piperidine-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be explored for applications in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N’-{(E)-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(ethylsulfonyl)piperidine-3-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-((E)-{4-[(2-CHLORO-4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-4-METHYL-1H-1,2,3-TRIAZOLE-5-CARBOHYDRAZIDE
  • N’-[(E)-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE

Uniqueness

N’-{(E)-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(ethylsulfonyl)piperidine-3-carbohydrazide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-{(E)-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(ethylsulfonyl)piperidine-3-carbohydrazide
Reactant of Route 2
N'-{(E)-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(ethylsulfonyl)piperidine-3-carbohydrazide

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